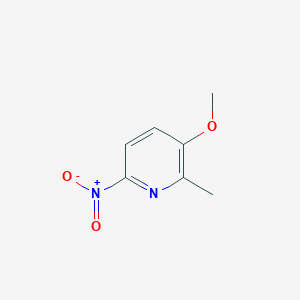

3-Methoxy-2-methyl-6-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKVFMZISSJYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628935 | |

| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23904-02-1 | |

| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxy-2-methyl-6-nitropyridine, a substituted nitropyridine of interest in medicinal and materials science. This document is intended for an audience with a strong background in organic chemistry and drug development, offering in-depth analysis and actionable protocols.

Introduction: The Strategic Importance of Substituted Nitropyridines

Pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] The introduction of a nitro group to the pyridine ring dramatically alters its electronic properties, rendering it a versatile intermediate for a wide array of chemical transformations. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and activates the pyridine scaffold for further functionalization.[2][3] This enhanced reactivity makes nitropyridines, such as this compound, valuable building blocks in the synthesis of complex molecular architectures with potential therapeutic applications.[4]

Physicochemical Properties of Substituted Nitropyridines

While specific experimental data for this compound is not widely available in peer-reviewed literature, we can infer its properties based on closely related isomers and general principles of organic chemistry. It is crucial to distinguish the target compound from its isomers, such as 3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3) and 3-Methoxy-2-nitropyridine (CAS: 20265-37-6) , as the positioning of substituents significantly impacts their chemical and physical characteristics.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Methoxy-6-methyl-2-nitropyridine | 3-Methoxy-2-nitropyridine |

| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₆H₆N₂O₃ |

| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 154.12 g/mol |

| CAS Number | Not readily available | 24015-98-3[5] | 20265-37-6[6] |

| Appearance | Expected to be a solid | - | Yellow solid[7] |

| Melting Point | 99-100.5 °C[8] | - | 73-76 °C[6] |

| Solubility | Sparingly soluble in water[7] | - | Sparingly soluble in water[7] |

Synthesis of this compound: A Detailed Experimental Protocol

A reliable method for the synthesis of this compound involves the direct nitration of 3-methoxy-2-methylpyridine. This electrophilic aromatic substitution is a cornerstone of pyridine chemistry.

Causality Behind the Experimental Choices

The choice of a strong nitrating agent, a mixture of concentrated sulfuric acid and fuming nitric acid, is essential to overcome the inherent electron deficiency of the pyridine ring, which typically makes electrophilic substitution challenging. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is initially cooled to control the exothermic nature of the reaction and then heated to drive the substitution to completion.

Step-by-Step Methodology

The following protocol is adapted from established procedures for the synthesis of nitropyridines.[8]

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, carefully add 3 ml of concentrated sulfuric acid to 3 ml of fuming nitric acid. Maintain the temperature of the mixture in the ice bath.

-

Addition of the Starting Material: Slowly add 0.5 g of 3-methoxy-2-methylpyridine to the cold nitrating mixture over a period of 5 minutes with continuous stirring.

-

Reaction: After the addition is complete, allow the mixture to spontaneously warm to room temperature. Then, heat the reaction mixture at 55-60 °C for 6 hours.

-

Work-up: Cool the reaction mixture and pour it into 35 ml of ice-water with stirring.

-

Isolation: Continue stirring the aqueous mixture for 2 hours to ensure complete precipitation of the product. Collect the solid precipitate by filtration and dry it to obtain this compound. The reported melting point of the product is 99-100.5 °C.[8]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups. For the closely related isomer 3-Methoxy-6-methyl-2-nitropyridine , the aromatic protons H-4 and H-5 appear as doublets at 7.84 and 7.56 ppm, respectively, with a coupling constant of 8.54 Hz, indicative of ortho-coupling.[5] The downfield chemical shifts are a result of the deshielding effect of the electron-withdrawing nitro group at the 2-position.[5] For this compound, we would anticipate a similar pattern, with the exact chemical shifts influenced by the altered positions of the methyl and nitro groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing effect. The carbons of the methoxy and methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group. For 3-Methoxy-6-methyl-2-nitropyridine , asymmetric and symmetric stretching vibrations of the NO₂ group are observed in the ranges of 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5] These are characteristic frequencies for nitro-aromatic compounds. Other notable peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.15 g/mol ). The fragmentation pattern will be influenced by the presence of the nitro, methoxy, and methyl groups, with potential losses of NO₂, OCH₃, and CH₃ fragments.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group, the weakly activating methyl group, and the strongly deactivating and electron-withdrawing nitro group.

Logical Relationship of Substituent Effects on Reactivity

Caption: The interplay of substituent effects on the reactivity of the this compound scaffold.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group at the 6-position activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable precursor for introducing a variety of nucleophiles at positions ortho and para to the nitro group.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation opens up a vast array of synthetic possibilities, as the resulting aminopyridine can be further functionalized through diazotization, acylation, and other reactions common to aromatic amines. This is a key strategy in the synthesis of many pharmaceutical compounds.[4]

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic substitution, the presence of the electron-donating methoxy group can direct incoming electrophiles to the ortho and para positions. However, the deactivating effect of the nitro group and the pyridine nitrogen will likely make such reactions challenging.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted pyridines are a privileged scaffold in drug discovery.[5] While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. As an intermediate, it can be used to synthesize compounds with potential activities as kinase inhibitors, antimicrobial agents, and other therapeutic targets.[7] The ability to readily convert the nitro group into an amine is a particularly powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable, albeit not widely studied, substituted nitropyridine with significant potential as a building block in organic synthesis. Its synthesis is achievable through established nitration protocols, and its reactivity is dictated by the unique interplay of its substituent groups. While specific data for this isomer is limited, its structural similarity to other well-characterized nitropyridines allows for a rational understanding of its chemical properties and potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in the development of novel pharmaceuticals and functional materials.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

-

NSJ Prayoglife. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3-Methoxy-6-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide focuses on the chemical compound 3-Methoxy-6-methyl-2-nitropyridine (CAS Number: 24015-98-3) . While the initial query specified "3-Methoxy-2-methyl-6-nitropyridine," comprehensive and verifiable scientific data predominantly pertains to the 3-methoxy-6-methyl-2-nitropyridine isomer. Given the detailed information available for this compound, this guide has been structured to provide a thorough technical overview of its properties, synthesis, and applications, assuming a potential ambiguity in the positional numbering of the substituents in the original topic.

Introduction and Strategic Importance

3-Methoxy-6-methyl-2-nitropyridine is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in synthetic organic chemistry. Its strategic importance lies in the specific arrangement of its substituents: an electron-donating methoxy group, a directing methyl group, and a versatile, electron-withdrawing nitro group. This unique electronic and steric configuration makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the realms of pharmaceutical and agrochemical development.[1][2][3] The pyridine core is a privileged scaffold in medicinal chemistry, and the substituents on this compound offer multiple reaction handles for molecular elaboration.

This guide provides a detailed examination of 3-Methoxy-6-methyl-2-nitropyridine, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and safe handling.

Physicochemical and Spectroscopic Profile

The identity and purity of a chemical intermediate are paramount for reproducible downstream applications. The properties of 3-Methoxy-6-methyl-2-nitropyridine are well-characterized.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 24015-98-3 | [1][4] |

| Molecular Formula | C₇H₈N₂O₃ | [1][4] |

| Molecular Weight | 168.15 g/mol | [1][4] |

| IUPAC Name | 3-methoxy-6-methyl-2-nitropyridine | [1] |

| Appearance | Solid, typically a powder | N/A |

| Melting Point | 99°C - 100.5°C | [5] |

| Purity | Typically ≥95% | [4] |

Spectroscopic Signature for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the compound's structure. The electron-withdrawing nitro group significantly influences the chemical shifts of adjacent protons and carbons, providing a distinct spectral fingerprint.[1]

¹H NMR Spectral Data:

-

Aromatic Protons (H-4, H-5): Doublets appear at approximately 7.84 ppm and 7.56 ppm. The coupling constant of ~8.5 Hz is characteristic of ortho-coupling between these adjacent protons on the pyridine ring.[1] The downfield shift is a direct consequence of the deshielding effect from the nitro group at the C-2 position.[1]

-

Methoxy Protons (-OCH₃): A singlet at ~3.96 ppm, typical for an aromatic methoxy group.[1]

-

Methyl Protons (-CH₃): A singlet at ~2.65 ppm.[1]

¹³C NMR Spectral Data:

-

C-2 (bearing -NO₂): A quaternary carbon signal significantly downfield at ~155.9 ppm due to the strong electron-withdrawing effect of the nitro group.[1]

-

Aromatic Carbons (C-3, C-4, C-5, C-6): Resonances are observed around 143.7 ppm (C-3), 131.1 ppm (C-4), 134.6 ppm (C-5), and 79.5 ppm (C-6).[1]

-

Methoxy Carbon (-OCH₃): Appears at ~54.3 ppm.[1]

-

Methyl Carbon (-CH₃): Appears at ~24.8 ppm.[1]

Caption: Structure of 3-Methoxy-6-methyl-2-nitropyridine with key ¹H NMR shifts.

Synthesis and Reaction Mechanisms

The preparation of 3-Methoxy-6-methyl-2-nitropyridine is most commonly achieved through the electrophilic nitration of its pyridine precursor. The choice of reagents and reaction conditions is critical for achieving regioselectivity and a good yield.

Primary Synthesis Route: Nitration of 3-Methoxy-2-methylpyridine

The standard laboratory synthesis involves the treatment of 3-methoxy-2-methylpyridine with a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the substituents on the pyridine ring govern the position of nitration. The methoxy and methyl groups are activating and ortho-, para-directing. However, under strongly acidic conditions, the pyridine nitrogen is protonated, making the ring strongly electron-deficient and deactivating it towards electrophilic substitution. The nitration proceeds, albeit under forcing conditions, with the nitro group being directed to the C-6 position.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures.[5]

Materials:

-

3-methoxy-2-methylpyridine (starting material)

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice-water bath

-

Stirring apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer, carefully prepare a mixture of 3 mL of concentrated sulfuric acid and 3 mL of fuming nitric acid. Cool this mixture in an ice-water bath.

-

Substrate Addition: Slowly add 0.5 g of 3-methoxy-2-methylpyridine to the cold, stirring nitrating mixture over a period of 5 minutes. Maintain the temperature to control the exothermic reaction.

-

Reaction: Allow the mixture to warm spontaneously to room temperature. Then, heat the reaction mixture at 55-60°C for approximately 6 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it carefully onto 35 mL of ice-water.

-

Precipitation and Collection: Stir the resulting aqueous mixture for 2 hours to ensure complete precipitation of the product. Collect the solid precipitate by filtration.

-

Drying: Dry the collected solid to yield the final product, this compound, which presents with a melting point of 99-100.5°C.[5]

Caption: Experimental workflow for the synthesis of 3-Methoxy-6-methyl-2-nitropyridine.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Methoxy-6-methyl-2-nitropyridine is dominated by the electron-withdrawing nature of the nitro group, which significantly influences the pyridine ring's chemistry.[1]

Key Reactive Sites

-

Nitro Group (-NO₂): The most versatile functional group on the molecule. It can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as it converts the electron-withdrawing nature of the substituent to an electron-donating one, dramatically altering the ring's reactivity and providing a nucleophilic site for further derivatization (e.g., amide formation, diazotization).

-

Pyridine Ring: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, although this is less common for this specific isomer compared to those with leaving groups at activated positions.

-

Methoxy Group (-OCH₃): Can participate in nucleophilic substitution reactions under certain harsh conditions, such as with strong acids or bases, though this is not its primary reactive pathway.[1]

Caption: Core reactivity and synthetic pathway from the nitro- to amino-pyridine derivative.

Applications in Drug Discovery and Agrochemicals

3-Methoxy-6-methyl-2-nitropyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1][2][3]

-

Pharmaceutical Development: Its structure is a key component in the synthesis of novel drug candidates.[1][2] After reduction of the nitro group to an amine, the resulting aminopyridine can be elaborated into various scaffolds targeting a wide range of biological targets, such as kinases or other enzymes.

-

Agrochemical Synthesis: The pyridine scaffold is also prevalent in modern pesticides and herbicides. This intermediate can be used to construct active ingredients with high potency and selectivity, aiming to improve efficacy while minimizing environmental impact.[2][3]

-

Materials Science: The unique electronic properties imparted by the substituent pattern make derivatives of this compound potentially suitable for applications in organic electronics or as specialized dyes.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Methoxy-6-methyl-2-nitropyridine is essential. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous.[6]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Data sourced from Fisher Scientific SDS for the related isomer 3-Methoxy-2-nitropyridine, as a proxy for this class of compounds.[6]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[6] In case of dust generation, use a suitable dust mask (e.g., N95).

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[6][7]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a cool, dark location.[6][8] Store locked up.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]

Conclusion

3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3) is a chemical intermediate of significant value to the research and development community. Its well-defined synthesis, predictable reactivity centered on the versatile nitro group, and functionalized pyridine core make it an essential building block for creating novel molecules with potential applications in medicine, agriculture, and materials science. Adherence to strict safety protocols is mandatory for its handling. This guide has synthesized the available technical data to provide a comprehensive resource for professionals working with this important compound.

References

-

Synthesis of this compound - PrepChem.com. (n.d.). Retrieved from [Link]

-

Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. (n.d.). Retrieved from [Link]

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-Methoxy-2-methyl-6-nitropyridine

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of 3-Methoxy-2-methyl-6-nitropyridine. As a member of the substituted nitropyridine family, this compound holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity conferred by its distinct functional groups. This document details a validated synthetic protocol, explores the electronic and steric effects of its substituents on the pyridine core, offers a predictive analysis of its spectroscopic characteristics, and discusses its potential as a strategic intermediate in the development of novel chemical entities. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific heterocyclic building block.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational scaffold in modern chemistry, recognized as a "privileged structural motif" in drug design.[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA incorporated a pyridine moiety, a testament to its favorable pharmacological properties.[1] The introduction of substituents onto the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and potential applications.

Among the vast array of pyridine derivatives, nitropyridines are particularly valuable as synthetic precursors.[1] The nitro group, a potent electron-withdrawing substituent, significantly influences the ring's reactivity and serves as a versatile handle for further chemical transformations, most notably its reduction to a primary amine.

This guide focuses specifically on the isomer This compound . The unique arrangement of an electron-donating methoxy group, a weakly donating methyl group, and a strongly withdrawing nitro group creates a complex electronic environment that dictates its chemical behavior and potential utility as a building block in the synthesis of more complex, biologically active molecules.[2][3]

Synthesis and Mechanistic Considerations

The primary route to this compound is through the direct nitration of its corresponding precursor, 3-methoxy-2-methylpyridine. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry.

Causality of Experimental Design

The choice of reagents and conditions is critical for achieving successful and regioselective nitration.

-

Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control : The reaction is initiated at low temperatures (ice-cold) during the addition of the substrate to manage the highly exothermic nature of the reaction. Subsequent heating to 55-60°C provides the necessary activation energy to drive the substitution on the somewhat deactivated pyridine ring.[4]

-

Reaction Quench : The reaction mixture is poured into ice-water to quench the reaction, dilute the strong acids, and precipitate the solid product, which has low solubility in aqueous media.[4]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established laboratory procedures.[4]

Step 1: Preparation of the Nitrating Mixture

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 3 mL of concentrated sulfuric acid.

-

Slowly add 3 mL of fuming nitric acid to the cold sulfuric acid with continuous stirring.

Step 2: Substrate Addition

-

To the ice-cold nitrating mixture, add 0.5 g of 3-methoxy-2-methylpyridine dropwise or in small portions over a period of 5 minutes.

Step 3: Reaction

-

Allow the mixture to warm spontaneously to room temperature.

-

Once at room temperature, heat the mixture in a water bath at 55°-60° C for 6 hours.

Step 4: Isolation and Purification

-

Cool the reaction mixture back to room temperature.

-

Pour the cooled mixture into 35 mL of ice-water with vigorous stirring.

-

Continue stirring the resulting slurry for 2 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and dry thoroughly to yield the final product, this compound. The reported melting point for the product is 99°-100.5° C.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Elucidation of the Molecular Structure

The chemical and physical properties of this compound are a direct consequence of its molecular architecture.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | Calculated |

| Molecular Weight | 168.15 g/mol | Calculated.[5] |

| Appearance | Yellowish solid | Inferred from similar compounds.[2][6] |

| Melting Point | 99-100.5 °C | [4] |

Structural Features and Substituent Effects

The molecule's structure is defined by the interplay of its three key substituents on the pyridine core.

Caption: Functional groups influencing the molecule's electronic properties.

-

6-Nitro Group (-NO₂) : As a powerful electron-withdrawing group, it decreases the electron density of the pyridine ring, making it less susceptible to further electrophilic attack and more susceptible to nucleophilic attack.

-

3-Methoxy Group (-OCH₃) : This group donates electron density to the ring via resonance, acting as an activating group. Its position directs electrophilic attack, though this effect is largely overcome by the powerful deactivating nature of the nitro group in the specified synthesis.

-

2-Methyl Group (-CH₃) : This group provides a weak electron-donating effect through hyperconjugation. Its steric bulk adjacent to the methoxy group can influence the conformation of the molecule.

Predictive Spectroscopic Analysis

While specific spectral data for this isomer is not widely published, its features can be reliably predicted based on fundamental principles and data from closely related isomers.

-

¹H NMR Spectroscopy : Two signals are expected in the aromatic region for the two protons on the pyridine ring. The proton at the 5-position would likely appear downfield due to the deshielding effect of the adjacent nitro group. The proton at the 4-position would be influenced by both the adjacent methoxy and nitro groups. Two singlets are expected in the aliphatic region: one around 3.9-4.1 ppm for the methoxy protons and another around 2.5-2.7 ppm for the methyl protons.

-

¹³C NMR Spectroscopy : Six distinct signals are expected for the aromatic carbons, with the carbon bearing the nitro group (C6) being significantly deshielded (shifted downfield). The carbons of the methoxy and methyl groups would appear in the typical upfield region.

-

IR Spectroscopy : Characteristic peaks would include strong asymmetric and symmetric N-O stretching vibrations for the nitro group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹), C-O stretching for the methoxy ether (approx. 1250 cm⁻¹), and various C=C and C=N stretching vibrations characteristic of the substituted pyridine ring.

-

Mass Spectrometry : The molecular ion peak (M+) would be expected at m/z = 168. Common fragmentation patterns could involve the loss of NO₂ (m/z = 122) or a methyl radical from the methoxy group (m/z = 153).

Reactivity and Potential Applications

This compound is primarily of interest as a chemical intermediate. Its functional groups provide handles for a variety of subsequent reactions, making it a valuable building block.[2][7]

-

Reduction of the Nitro Group : The most significant reaction pathway is the reduction of the nitro group to an amine (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This transformation yields 6-amino-3-methoxy-2-methylpyridine, a diamine precursor that opens up a vast chemical space for constructing fused heterocyclic systems or for use as a ligand in coordination chemistry.

-

Nucleophilic Aromatic Substitution : While the pyridine ring is generally electron-deficient, the strong deactivating effect of the nitro group can make positions ortho and para to it susceptible to nucleophilic attack under specific conditions, although this is less common than transformations involving the nitro group itself.

Its potential applications are rooted in the broader utility of substituted pyridines in:

-

Pharmaceutical Development : As a precursor for synthesizing complex molecules that could serve as kinase inhibitors, antimicrobial agents, or other therapeutic compounds.[3][6][7]

-

Agrochemicals : Contributing to the development of novel pesticides and herbicides with high efficacy and selectivity.[2][7]

-

Materials Science : Use in the synthesis of dyes or functional materials where the electronic properties of the substituted pyridine core can be exploited.[5]

Caption: Key reaction pathway for synthetic utility.

Conclusion

This compound is a strategically important heterocyclic compound whose molecular structure is defined by a nuanced interplay of electron-donating and electron-withdrawing substituents. Its validated synthesis via electrophilic nitration is straightforward, providing reliable access to this building block. The true value of this molecule lies in its potential for further chemical modification, particularly through the reduction of its nitro group, which serves as a gateway to a wide range of more complex and potentially bioactive compounds. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

Autecha. Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. [Link]

-

Pipzine Chemicals. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 4. prepchem.com [prepchem.com]

- 5. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Synthesis, Properties, and Applications

This compound is a substituted pyridine derivative that holds significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique arrangement of a methoxy, a methyl, and a nitro group on the pyridine ring imparts a distinct reactivity profile, making it a valuable precursor for the construction of more complex, biologically active molecules. The electron-withdrawing nature of the nitro group, combined with the electron-donating and directing effects of the methoxy and methyl groups, allows for a range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, offering a technical resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | Santa Cruz Biotechnology[1] |

| CAS Number | 23904-02-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₈N₂O₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 168.15 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White to yellow to green powder to crystal | TCI (for related isomer) |

| Melting Point | 99-100.5 °C | PrepChem[2] |

| Solubility | Sparingly soluble in water | Guidechem[3] (for related isomer) |

Synthesis of this compound

The primary synthetic route to this compound is through the nitration of 3-methoxy-2-methylpyridine. This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto a pyridine ring.

Experimental Protocol

The following protocol is adapted from a known synthesis of this compound[2]:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, carefully add 3 mL of concentrated sulfuric acid. While stirring and maintaining the temperature at 0-5 °C, slowly add 3 mL of fuming nitric acid.

-

Addition of the Starting Material: To the cold nitrating mixture, add 0.5 g of 3-methoxy-2-methylpyridine dropwise over a period of 5 minutes. Ensure the temperature does not rise significantly during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature spontaneously. Then, heat the mixture at 55-60 °C for 6 hours.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into 35 mL of ice-water.

-

Isolation of the Product: Stir the resulting mixture for 2 hours to allow for complete precipitation. Collect the precipitate by filtration and dry it to obtain this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Reactivity and Potential Transformations

The reactivity of this compound is dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Key potential reactions include:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 3-amino-6-methoxy-2-methylpyridine, a key intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems or for amide bond formation.

-

Nucleophilic Aromatic Substitution: The presence of the nitro group facilitates the displacement of a suitable leaving group on the pyridine ring. While this specific molecule does not have a leaving group in a prime position for substitution, this reactivity is a key feature of nitropyridines in general.

-

Modification of the Methyl Group: The methyl group can potentially undergo oxidation to a carboxylic acid or be halogenated under specific conditions.

Applications in Drug Development and Research

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Nitropyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals[4].

Potential applications include:

-

As a Precursor for Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on this compound offer handles for elaboration into more complex molecules that could target specific kinases.

-

In the Synthesis of Agrochemicals: Substituted pyridines are widely used in the development of herbicides, insecticides, and fungicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

In Materials Science: The electronic properties of nitropyridine derivatives make them potential candidates for use in organic electronics and as dyes[5].

Safety and Handling

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or with a respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its straightforward synthesis and versatile reactivity make it an attractive building block for researchers. While further investigation into its specific applications is warranted, the foundational information provided in this guide serves as a critical resource for scientists and professionals working with this and related heterocyclic compounds.

References

An In-Depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Properties, Synthesis, and Reactivity

Executive Summary: This guide provides a comprehensive technical overview of 3-Methoxy-2-methyl-6-nitropyridine, a substituted nitropyridine of significant interest to the chemical and pharmaceutical sciences. While not as widely documented as some of its isomers, this compound serves as a valuable synthetic intermediate. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its chemical reactivity based on its unique electronic structure, and outlines its potential applications and essential safety protocols. The content is tailored for researchers, chemists, and professionals in drug development who require a deep understanding of this versatile molecular building block.

Core Physicochemical and Structural Properties

This compound is a distinct isomer within the nitropyridine family. Its structure, featuring an electron-donating methoxy group, an electron-donating methyl group, and a powerful electron-withdrawing nitro group, imparts a unique electronic character that dictates its physical properties and chemical behavior.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [2] |

| CAS Number | Not readily available in searched literature. | - |

| Canonical SMILES | COC1=C(C)N=C(C=C1)[O-] | - |

Physical Properties

| Property | Value | Source |

| Appearance | Solid, likely a crystalline powder. | [1][3] |

| Melting Point | 99 - 100.5 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol and ethyl acetate. | [3] |

Spectroscopic Analysis (Theoretical)

While specific, experimentally verified spectra for this compound are not available in the cited literature, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy: The spectrum is expected to show four distinct signals:

-

Two signals in the aromatic region (likely ~7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. These would appear as doublets due to ortho-coupling. The proton adjacent to the nitro group would be significantly downfield.

-

A singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) protons.

-

A singlet around 2.4-2.6 ppm for the methyl (-CH₃) protons.

-

-

¹³C NMR Spectroscopy: Seven unique carbon signals are expected. The carbon atom attached to the nitro group (C6) would be the most deshielded (highest ppm) in the aromatic region due to the strong electron-withdrawing effect. The methoxy and methyl carbons would appear as sharp singlets in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrations of its functional groups:

-

~1550-1500 cm⁻¹ and ~1360-1290 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.[2]

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.

-

~1250-1000 cm⁻¹: C-O stretching from the methoxy group.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 168.05. Common fragmentation patterns would likely include the loss of the nitro group (-NO₂, 46 amu), a methoxy radical (•OCH₃, 31 amu), or formaldehyde (-CH₂O, 30 amu) from the methoxy group.

Synthesis Protocol and Workflow

The most direct and reported method for preparing this compound is through the electrophilic nitration of its precursor, 3-methoxy-2-methylpyridine.[1] The reaction requires strong acidic and nitrating conditions.

Synthesis Workflow Diagram

Caption: Key reactive sites on the this compound molecule.

Key Transformations

-

Reduction of the Nitro Group: This is the most synthetically valuable reaction for this class of compounds. The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd/C, SnCl₂, Fe/HCl). This transformation provides a crucial entry point for introducing further functionality, making it a cornerstone in the synthesis of complex pharmaceutical targets. [4][5]

-

Nucleophilic Aromatic Substitution (NAS): The powerful electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient, facilitating attack by nucleophiles. Although there are no leaving groups at the activated ortho/para positions in this specific molecule, this inherent reactivity is a key feature of nitropyridines in general. [6]

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient, and the presence of the nitro group further deactivates it towards electrophilic attack. Reactions like halogenation or further nitration are generally difficult and require harsh conditions. [7]

Applications in Research and Development

This compound is primarily valued as a synthetic intermediate or building block in the construction of more complex molecules. [4]

-

Pharmaceutical Synthesis: As a functionalized pyridine, it serves as a precursor for creating drug candidates. The key transformation is the reduction of the nitro group to an amine, which can then be used in coupling reactions (e.g., amide bond formation, reductive amination) to build larger, biologically active scaffolds. [3][4]Nitropyridine derivatives are integral to molecules with diverse activities, including potential kinase inhibitors and antimicrobial agents. [3]* Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize active ingredients for pesticides and herbicides where a substituted pyridine core is required for biological activity. [4]* Materials Science: Functionalized pyridines are sometimes used in the development of dyes, ligands for metal complexes, and specialized polymers.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not available in the searched literature. Therefore, safety precautions must be based on closely related nitroaromatic compounds, such as 3-Methoxy-2-nitropyridine. [8]It should be handled as a hazardous substance by trained personnel only.

GHS Hazard Information (Inferred)

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Based on data for 3-Methoxy-2-nitropyridine[8]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Use a dust mask or handle in a fume hood to avoid inhalation. [8]* Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a specialized yet valuable reagent for synthetic organic chemistry. Its well-defined synthesis and the predictable reactivity of its nitro group make it a reliable intermediate for accessing complex amino-pyridines, which are privileged structures in medicinal chemistry. While comprehensive data on this specific isomer is limited, a solid understanding of its properties and reactivity can be established from foundational chemical principles and data on related compounds. For researchers in drug discovery and related fields, this molecule offers a strategic tool for the targeted synthesis of novel chemical entities.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Andersson, C. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

- Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. Semantic Scholar.

-

Bakke, J. (2004). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

-

FAO AGRIS. (n.d.). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. Retrieved from [Link]

-

Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]

- 7. chempanda.com [chempanda.com]

- 8. 3-Methoxy-2-nitropyridine 98 20265-37-6 [sigmaaldrich.com]

The Strategic Importance of Substituted Nitropyridines

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-2-methyl-6-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the primary synthetic route via direct electrophilic nitration, including the underlying mechanistic principles and a detailed, field-proven experimental protocol. Furthermore, it explores alternative, multi-step synthetic strategies that offer flexibility and control over regioselectivity. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights and a robust framework for the practical synthesis and understanding of this valuable chemical intermediate.

In the landscape of modern organic synthesis, functionalized heterocyclic compounds are paramount. Among these, substituted pyridines are a cornerstone in the development of novel therapeutics and agrochemicals.[1][2] The molecule this compound is a prime example of a versatile chemical building block.[1] Its specific arrangement of an electron-donating methoxy group, a methyl group, and a strongly electron-withdrawing nitro group on the pyridine core creates a unique electronic and steric environment. This substitution pattern allows for a multitude of subsequent chemical transformations, making it an invaluable intermediate for constructing more complex molecular architectures.[2] The nitro group, in particular, can be readily reduced to an amine, opening a gateway for amide bond formation, diazotization, and other derivatizations central to building libraries of potential drug candidates.[1][2]

Primary Synthetic Pathway: Direct Electrophilic Nitration

The most direct and commonly cited method for the synthesis of this compound is the electrophilic aromatic substitution (SEAr) on the precursor, 3-methoxy-2-methylpyridine.[3] This approach leverages a powerful and well-understood reaction in organic chemistry.

Mechanistic Rationale

The success of this synthesis hinges on the directing effects of the substituents on the pyridine ring and the generation of a potent electrophile.

-

Generation of the Electrophile: The reaction employs a mixture of concentrated sulfuric acid and fuming nitric acid, commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration reaction.[4]

-

Regioselectivity: The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution more challenging. However, the ring is "activated" by the presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of 3-methoxy-2-methylpyridine, the 6-position is sterically accessible and electronically activated, making it the primary site for nitration.

Detailed Experimental Protocol

The following protocol is based on established laboratory procedures for the nitration of substituted pyridines.[3]

Materials:

-

3-methoxy-2-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice-water

-

Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, ice bath)

Step-by-Step Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, carefully and slowly combine 3 mL of concentrated sulfuric acid and 3 mL of fuming nitric acid.

-

Causality: This step must be performed cold due to the highly exothermic reaction that generates the nitronium ion. Slow addition prevents overheating and potential runaway reactions.

-

-

Substrate Addition: While maintaining the cold temperature, add 0.5 g of 3-methoxy-2-methylpyridine to the mixed acid solution over a period of 5 minutes.

-

Causality: The slow, portion-wise addition of the substrate controls the reaction rate, preventing di-nitration and other side reactions while ensuring efficient heat dissipation.

-

-

Reaction Progression: Allow the mixture to warm spontaneously to room temperature. Following this, heat the reaction mixture to 55°-60° C for 6 hours.

-

Causality: The initial warming allows the reaction to proceed controllably. The subsequent heating period is necessary to drive the reaction to completion, as the pyridine ring is less reactive than a corresponding benzene ring.

-

-

Workup and Isolation: After the heating phase, cool the reaction mixture back to room temperature and pour it slowly into 35 mL of ice-water with vigorous stirring.

-

Causality: Quenching the reaction in ice-water serves two purposes: it neutralizes the highly corrosive acid mixture and precipitates the organic product, which is sparingly soluble in water.

-

-

Product Collection: Continue stirring the aqueous mixture for 2 hours to ensure complete precipitation. Collect the resulting solid precipitate by filtration and dry it thoroughly.

-

Causality: Extended stirring maximizes the recovery of the product. The final product is this compound.[3]

-

Process Visualization

Caption: Direct nitration workflow for synthesizing this compound.

Alternative Synthetic Strategies via Halogenated Intermediates

While direct nitration is straightforward, it may not always be the optimal choice depending on starting material availability, cost, or the need for precise regiochemical control for other analogues. Multi-step syntheses using versatile halogenated pyridine intermediates are a powerful alternative.

The Rationale for Multi-Step Synthesis

A multi-step approach is often favored in drug development for its modularity. Starting from a common intermediate, such as a dichloronitropyridine, chemists can introduce a variety of nucleophiles (alkoxides, amines, etc.) to rapidly generate a diverse library of compounds for screening. This strategy provides greater control over the final structure compared to the potentially limited regioselectivity of direct electrophilic substitution on a highly substituted ring.

A plausible, albeit more complex, route to the target molecule could start from 2,6-dichloropyridine. This involves a sequence of nitration, nucleophilic aromatic substitution (SNAr), and a final C-C bond formation step.

-

Nitration of a Dihalopyridine: 2,6-Dichloropyridine can be nitrated with mixed acid to yield 2,6-dichloro-3-nitropyridine.[5][6]

-

Selective Methoxylation: One of the chloro groups can be selectively replaced by a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide.[5][6] The chlorine at the 6-position is generally more susceptible to nucleophilic attack.

-

Introduction of the Methyl Group: The remaining chloro group can be replaced with a methyl group. This is typically achieved through organometallic cross-coupling reactions (e.g., Suzuki or Stille coupling) or by conversion to an organometallic reagent followed by reaction with an electrophilic methyl source. A three-step method involving reaction with malonic ester anion followed by hydrolysis and decarboxylation has also been reported for converting 2-chloro-3-nitropyridines to 2-methyl-3-nitropyridines.[7]

Workflow Visualization

Caption: A plausible multi-step synthetic workflow for advanced pyridine derivatization.

Data Summary & Characterization

The following table summarizes the key quantitative data for the primary synthesis protocol.

| Parameter | Value | Source |

| Starting Material | 3-methoxy-2-methylpyridine | [3] |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [3] |

| Reaction Temperature | 55° - 60° C | [3] |

| Reaction Time | 6 hours | [3] |

| Product Name | This compound | [3] |

| Physical Form | Solid Precipitate | [3] |

| Melting Point | 99° - 100.5° C | [3] |

Safety & Handling Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. They must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reactions: The preparation and use of the nitrating mixture are highly exothermic. Strict adherence to cooling protocols is essential to prevent uncontrolled reactions.

-

Nitrated Compounds: Aromatic nitro compounds are often energetic and should be handled with caution. They may be toxic and can cause skin irritation.

Conclusion

The synthesis of this compound is most directly achieved through the electrophilic nitration of its pyridine precursor. This method, grounded in the fundamental principles of aromatic chemistry, provides a reliable pathway to this valuable intermediate. For research and development contexts requiring greater molecular diversity and synthetic flexibility, multi-step routes commencing from halogenated pyridines offer a powerful and strategic alternative. Understanding both approaches allows scientists to make informed decisions based on the specific goals of their research, whether for process development or the exploration of new chemical entities.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Available from: [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

-

PubChem. 2-Chloro-6-methoxy-3-nitropyridine. Available from: [Link]

- Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Available from: [Link]

- Google Patents. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available from: [Link]

- Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Chemsrc. 3-Methoxy-2-nitropyridine | CAS#:20265-37-6. Available from: [Link]

-

Institute of Industrial Organic Chemistry, Poland. Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Available from: [Link]

-

National Technical University "Kharkiv Polytechnic Institute". Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Available from: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. aiinmr.com [aiinmr.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

The Nitro-Armament: A Technical Guide to Nitropyridine Derivatives in Modern Medicinal Chemistry

Introduction: The Unassuming Power of a Nitro Group on a Privileged Scaffold

In the vast and ever-expanding universe of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a core structure that repeatedly appears in successful drug molecules.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. However, the true potential of this scaffold is often unlocked through strategic functionalization. Among the myriad of possible substituents, the nitro group (–NO2) holds a place of particular significance. The introduction of a nitro group onto the pyridine ring creates a class of compounds known as nitropyridine derivatives, which have emerged as versatile and potent agents in the pursuit of novel therapeutics.[1]

This guide provides an in-depth technical exploration of the applications of nitropyridine derivatives in medicinal chemistry. We will delve into the fundamental principles that make these compounds so valuable, from their synthesis and unique reactivity to their diverse mechanisms of action across a range of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of nitropyridine chemistry in their own research endeavors.

The Strategic Importance of the Nitro Group: More Than Just an Electron-Withdrawing Group

The presence of a nitro group on the pyridine ring is not a mere structural embellishment; it fundamentally alters the electronic landscape of the molecule, bestowing upon it a unique set of properties that are highly advantageous in drug design.[2]

-

Enhanced Reactivity: The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it more susceptible to nucleophilic aromatic substitution reactions.[2] This property is a cornerstone of their utility as pharmaceutical intermediates, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures.[2][3] For example, the chlorine atom in compounds like 2-chloro-5-nitropyridine is highly activated towards substitution, readily reacting with amines, alcohols, and thiols.[1][2]

-

Modulation of Physicochemical Properties: The nitro group can influence key physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability. While often associated with increased lipophilicity, its impact is highly context-dependent and can be strategically manipulated by the medicinal chemist.

-

Bioisosteric Replacement: In some contexts, the nitropyridine moiety can serve as a bioisostere for other chemical groups, such as the pyridine-N-oxide.[4][5] Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential biological activity of the parent molecule.[4]

-

Direct Pharmacological Activity: Beyond its role in synthesis and property modulation, the nitro group can directly participate in the biological activity of the molecule. In some cases, the nitro group is reduced in vivo to form reactive species that contribute to the therapeutic effect, a mechanism particularly relevant in antimicrobial and some anticancer applications.[6]

Synthetic Methodologies: Building the Nitropyridine Armory

The synthesis of nitropyridine derivatives is a well-established field of organic chemistry, with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and the nature of other functional groups present in the molecule.

Direct Nitration of Pyridines

The direct nitration of pyridine is a challenging reaction due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[7][8] However, under harsh conditions, such as high temperatures, 3-nitropyridine can be obtained, albeit in low yields.[8] More effective methods often involve the use of potent nitrating agents like N2O5 in an organic solvent, which forms an N-nitropyridinium ion intermediate that subsequently rearranges to the 3-nitro derivative.[8][9]

Oxidation of Aminopyridines

A more versatile and widely used approach for the synthesis of nitropyridines is the oxidation of the corresponding aminopyridines.[7] This method allows for the regioselective introduction of the nitro group, as the position of the nitro group is determined by the position of the starting amino group. Various oxidizing agents can be employed for this transformation.

Nucleophilic Aromatic Substitution on Halogenated Nitropyridines

As previously mentioned, halogenated nitropyridines are highly valuable synthetic intermediates.[2] The presence of the electron-withdrawing nitro group facilitates the displacement of the halide by a wide range of nucleophiles. This approach is extensively used to build molecular complexity and introduce diverse pharmacophoric elements. A general workflow for this approach is depicted below:

Caption: General workflow for nucleophilic aromatic substitution on halogenated nitropyridines.

Therapeutic Applications of Nitropyridine Derivatives: A Multi-pronged Attack on Disease

The unique chemical properties of nitropyridine derivatives have been harnessed to develop a wide range of therapeutic agents with diverse biological activities.

Anticancer Agents

Nitropyridine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[10][11][12]

-

Microtubule-Targeting Agents: A novel class of 3-nitropyridine analogues has been identified as potent microtubule-targeting agents.[13] These compounds inhibit tubulin polymerization by binding to the colchicine-site of tubulin, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[13] Notably, these compounds have demonstrated selectivity for rapidly dividing cancer cells over healthy cells in vitro and have shown efficacy in in vivo cancer models.[13]

-

Enzyme Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and nitropyridine derivatives have been successfully developed as inhibitors of various kinases implicated in cancer, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[1] Additionally, nitropyridine-containing compounds have been investigated as inhibitors of other enzymes relevant to cancer, such as urease and carbonic anhydrase.[1][12] For instance, certain nitropyridine derivatives have shown potent inhibitory activity against human carbonic anhydrase IX and XII, which are tumor-associated enzymes.[11][12]

The mechanism of action for microtubule-targeting nitropyridine derivatives can be visualized as follows:

Caption: Mechanism of action of microtubule-targeting nitropyridine derivatives.

Antimicrobial Agents

The nitropyridine scaffold has also been explored for the development of novel antimicrobial agents, including antibacterial and antifungal compounds.[14][15][16][17] The presence of the nitro group can be crucial for their activity.[15] For example, nitropyridine-containing complexes have demonstrated antimicrobial activity against various bacterial strains, including S. aureus and E. coli.[18] Some pyridine derivatives have shown moderate activity against Mycobacterium tuberculosis.[14]

Neurodegenerative Diseases

The application of pyridine derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease is an active area of research.[19][20][21][22][23] While the direct role of the nitro group in this context is less extensively documented in the provided search results, the broader class of pyridine derivatives has been investigated for their neuroprotective effects. For instance, certain 1,4-dihydropyridine derivatives have shown potential in Alzheimer's treatment through their antioxidant, anti-inflammatory, and GSK-3β inhibitory activities.[19] Furthermore, some pyridine derivatives have been designed as cholinesterase inhibitors and inhibitors of amyloid-β aggregation, both of which are key pathological hallmarks of Alzheimer's disease.[24]

Case Study: 2-Chloro-3-methyl-5-nitropyridine

To illustrate the practical importance of nitropyridine derivatives, let's consider the case of 2-Chloro-3-methyl-5-nitropyridine. This compound serves as a crucial intermediate in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[2] Its value lies in the strategic placement of its functional groups:

-

The Nitro Group: Activates the pyridine ring for nucleophilic substitution.

-

The Chlorine Atom: Acts as a good leaving group, allowing for the introduction of various nucleophiles.

-

The Methyl Group: Provides a point of steric and electronic differentiation.

The high purity of this intermediate is non-negotiable in pharmaceutical applications to ensure the safety and efficacy of the final drug product.[2]

Experimental Protocols

To provide a practical context, we outline a general procedure for a key synthetic transformation and a common biological evaluation.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine with an Amine

Objective: To synthesize an N-substituted-5-nitropyridin-2-amine derivative.

Materials:

-

2-Chloro-5-nitropyridine

-

Desired primary or secondary amine (1.1 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Dimethylformamide)

-

Base (e.g., Triethylamine or Potassium Carbonate, 1.5 equivalents)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask and condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 2-chloro-5-nitropyridine (1 equivalent) in the chosen anhydrous solvent, add the desired amine (1.1 equivalents) and the base (1.5 equivalents).

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a suitable solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Self-Validation: The success of the reaction is validated by the disappearance of the starting material spot on the TLC plate and the appearance of a new, more polar spot corresponding to the product. The final structure is unequivocally confirmed by spectroscopic analysis, ensuring the desired substitution has occurred.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a nitropyridine derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

Nitropyridine derivative dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Multi-well plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the nitropyridine derivative in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

During this incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).